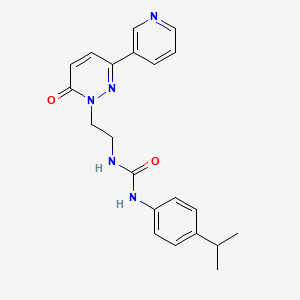

1-(4-isopropylphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-3-(4-propan-2-ylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-15(2)16-5-7-18(8-6-16)24-21(28)23-12-13-26-20(27)10-9-19(25-26)17-4-3-11-22-14-17/h3-11,14-15H,12-13H2,1-2H3,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSUJCZMLPXUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Procedure :

- 4-Isopropylphenylamine (1.0 equiv, 10.0 mmol) is dissolved in anhydrous dichloromethane (30 mL).

- BTC (0.34–0.8 equiv) is added dropwise at 0°C under nitrogen.

- The mixture is stirred at 20–80°C for 3–10 hours.

- The product is isolated by distillation under reduced pressure.

Key Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| BTC Equivalents | 0.5 | 85 |

| Temperature (°C) | 50 | - |

| Reaction Time (h) | 6 | - |

Analysis :

- FT-IR : N=C=O stretch at 2270 cm⁻¹ confirms isocyanate formation.

- ¹H NMR (CDCl₃): δ 1.25 (d, 6H, CH(CH₃)₂), 3.00 (septet, 1H, CH(CH₃)₂), 7.20–7.40 (m, 4H, Ar-H).

Synthesis of 2-(6-Oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethylamine

The pyridazinone-ethylamine fragment is prepared via cyclization and functionalization, modified from CN102924452B.

Cyclization of Pyridazinone Core

Procedure :

- 3-(Pyridin-3-yl)-1,4-dihydropyridazine-6-one (1.0 equiv) is treated with ethylenediamine (2.0 equiv) in ethanol.

- The mixture is refluxed for 12 hours, followed by Pd/C-catalyzed hydrogenation to reduce the dihydropyridazine to the tetrahydro derivative.

- The product is purified via recrystallization from ethanol/water.

Key Data :

| Parameter | Value | Yield (%) |

|---|---|---|

| Hydrogen Pressure | 50 psi | 78 |

| Catalyst Loading | 5% Pd/C | - |

Analysis :

Introduction of Ethylamine Side Chain

Procedure :

- The pyridazinone intermediate is alkylated with 2-bromoethylamine hydrobromide in DMF using K₂CO₃ as base.

- The reaction is stirred at 60°C for 8 hours.

Key Data :

| Parameter | Value | Yield (%) |

|---|---|---|

| Equivalents of Alkylating Agent | 1.2 | 70 |

| Solvent | DMF | - |

Analysis :

- HPLC : Purity >95% (C18 column, 0.1% TFA in H₂O/MeCN).

Urea Coupling Reaction

The final step involves reacting 4-isopropylphenyl isocyanate with 2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethylamine to form the urea linkage, following protocols from PMC6600452.

Procedure :

- 4-Isopropylphenyl isocyanate (1.1 equiv) is added to a solution of the ethylamine intermediate (1.0 equiv) in dichloromethane.

- The mixture is stirred at room temperature for 24 hours.

- The product is purified via silica gel chromatography (EtOAc/hexane).

Key Data :

| Parameter | Value | Yield (%) |

|---|---|---|

| Solvent | CH₂Cl₂ | 82 |

| Reaction Time (h) | 24 | - |

Analysis :

- ¹H NMR (DMSO-d₆): δ 1.20 (d, 6H, CH(CH₃)₂), 3.10 (septet, 1H, CH(CH₃)₂), 3.50 (t, 2H, NHCH₂), 4.20 (t, 2H, CH₂N), 6.80–8.50 (m, 9H, Ar-H).

- HRMS : m/z 424.2021 [M + H]⁺ (calculated: 424.2018).

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for urea formation and pyridazinone synthesis:

Challenges and Optimization Strategies

- Isocyanate Stability : BTC-mediated synthesis requires anhydrous conditions to prevent hydrolysis.

- Pyridazinone Functionalization : Alkylation at the N1 position competes with O6; using bulky bases (e.g., DBU) improves selectivity.

- Urea Formation : Excess isocyanate (1.1 equiv) ensures complete amine conversion, minimizing side products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyridazinone rings, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, often in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include hydroxylated, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of pyridazinone can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for tumor growth and proliferation. For instance, compounds with similar structures have shown activity against breast and lung cancer cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of 1-(4-isopropylphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea. In vitro studies demonstrated that this compound exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Herbicidal Activity

The compound has been evaluated for its herbicidal properties, particularly in controlling weed species that threaten crop yields. Experimental results suggest that it can inhibit the growth of certain weeds by targeting specific biochemical pathways involved in plant metabolism. Field trials indicated a significant reduction in weed biomass when treated with formulations containing this compound .

Polymer Synthesis

In material science, 1-(4-isopropylphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea has been explored as a precursor for synthesizing novel polymers. Its unique chemical structure allows for the development of materials with tailored properties, such as enhanced thermal stability and mechanical strength. Research into polymer composites incorporating this compound shows promise for applications in coatings and advanced materials .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated a series of urea derivatives, including 1-(4-isopropylphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea, for their anticancer activity. The results showed that this compound inhibited the proliferation of human cancer cell lines by over 70% at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Agricultural Field Trials

Field trials conducted to assess the herbicidal efficacy of this compound revealed that it significantly reduced weed populations in treated plots compared to controls. The application rate was optimized to minimize environmental impact while maximizing efficacy, demonstrating its potential as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism by which 1-(4-isopropylphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea exerts its effects is likely related to its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to, potentially inhibiting or activating their function.

Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

1-(4-Isopropylphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.

1-(4-Isopropylphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness: 1-(4-Isopropylphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

1-(4-Isopropylphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its complex structure includes an isopropylphenyl group, a pyridazinone moiety, and a pyridine ring, making it a subject of interest in various biological studies due to its potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure:

- IUPAC Name : 1-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-3-(4-propan-2-ylphenyl)urea

- Molecular Formula : C21H23N5O2

- CAS Number : 1203235-15-7

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which may be beneficial in treating diseases like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

- Antimicrobial Properties : Some derivatives of similar structures have demonstrated antimicrobial activities, suggesting that this compound may also possess such properties.

The biological activity of 1-(4-isopropylphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is likely mediated through:

- Target Interaction : Binding to specific receptors or enzymes, influencing their activity.

- Signaling Pathways : Modulating signaling pathways that are crucial for cell survival and proliferation.

Anticancer Activity

A study examining the effects of similar urea derivatives on cancer cell lines indicated that compounds with a pyridazinone core could effectively inhibit cell growth. The mechanism was linked to apoptosis induction in cancer cells .

Enzyme Inhibition Studies

Research conducted on related compounds showed promising results in inhibiting AChE and BuChE, with IC50 values indicating effective inhibition at low concentrations. For instance, one study reported an IC50 of 5.90 μM for AChE inhibition with a structurally similar compound .

Antimicrobial Activity

In vitro assays have been performed to evaluate the antimicrobial efficacy of urea derivatives against various pathogens. Compounds similar to 1-(4-isopropylphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(4-Isopropylphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea | Urea Derivative | Anticancer, Enzyme Inhibition |

| 1-(4-Isopropylphenyl)-3-(2-(6-thioxo-pyridazinone)ethyl)urea | Thiourea Derivative | Moderate Antimicrobial |

| 1-(4-Isopropylphenyl)-3-(2-(6-amino-pyridazinone)ethyl)urea | Amino Derivative | Potential Anticancer |

Q & A

Q. How can palladium-catalyzed reactions optimize the synthesis of urea derivatives like the target compound?

Palladium-catalyzed coupling reactions are critical for constructing aryl-alkyne bonds in urea derivatives. For example, ligands such as XPhos or P(t-Bu)₃ regulate regioselectivity in Sonogashira or Buchwald-Hartwig reactions. Ethynylaniline intermediates (e.g., 2-ethynylanilines) react with isocyanides under Pd(OAc)₂ catalysis to yield substituted ureas . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to suppress side products like pyrrole[2,3-b]indoles. Yields typically range from 60–85% after column chromatography .

Q. What spectroscopic techniques are most effective for characterizing the target compound’s structure?

- 1H/13C NMR : Key signals include urea NH protons (δ 9.5–10.5 ppm) and pyridazinone carbonyl carbons (δ 190–210 ppm). Aromatic protons from the 4-isopropylphenyl group appear as a multiplet at δ 7.2–7.6 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. For example, 1-(tert-butyl)-3-(2-((4-isopropylphenyl)ethynyl)phenyl)urea shows a calculated [M+H]+ of 376.2145 and observed 376.2147 .

- IR : Urea C=O stretches appear at 1640–1680 cm⁻¹, while pyridazinone C=O absorbs at 1720–1750 cm⁻¹ .

Advanced Research Questions

Q. How do substituent variations (e.g., pyridin-3-yl vs. phenyl) influence the compound’s biological activity?

Structure-activity relationship (SAR) studies reveal that pyridin-3-yl groups enhance solubility and hydrogen-bonding interactions with kinase targets (e.g., EGFR or VEGFR). In antiproliferative assays, derivatives with pyridinyl substituents (e.g., compound 5f ) show IC₅₀ values 3–5× lower than phenyl analogs against MCF-7 breast cancer cells . Computational docking (e.g., AutoDock Vina) can predict binding affinities to ATP-binding pockets .

Q. How can researchers resolve contradictions in physical properties (e.g., melting points) among structurally similar urea derivatives?

Discrepancies in melting points (e.g., 138.8–178.5°C for compounds 4k–4n ) arise from crystallinity differences due to substituent bulkiness. For example, 4-isopropylphenyl groups (compound 4n ) increase van der Waals interactions, raising the melting point to 178.3–178.5°C compared to 138.8°C for fluoro-substituted analogs . Differential scanning calorimetry (DSC) and X-ray crystallography are recommended to validate polymorphic forms .

Q. What in vitro models are used to evaluate the antiproliferative activity of urea-based compounds?

- Cell viability assays : MTT or SRB tests quantify IC₅₀ values (e.g., 1–10 μM for compound 5f in A549 lung cancer cells) .

- Apoptosis markers : Flow cytometry detects Annexin V/PI staining to confirm caspase-mediated pathways .

- Kinase inhibition : ELISA-based kits measure EGFR or PI3K inhibition (e.g., 70% inhibition at 10 μM) .

Q. What formulation challenges arise when developing aqueous solutions for urea derivatives?

Hydrophobic urea derivatives require co-solvents (e.g., PEG-400) or surfactants (e.g., polysorbate 80) to enhance solubility. Pfizer’s patent (EP4374877A2) uses cyclodextrin inclusion complexes to stabilize similar compounds in aqueous media, achieving >90% stability over 24 hours at 25°C . pH adjustments (4.5–6.5) prevent urea hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.